(3Z)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
This compound belongs to the thienothiazinone family, characterized by a fused thiophene-thiazine core. Its structure includes a benzyl group at the 1-position, a (2,4-dimethylphenyl)amino methylene substituent at the 3-position (in the Z-configuration), and two sulfone groups (2,2-dioxide). The Z-configuration is critical for its spatial arrangement, influencing molecular interactions and stability . The compound’s synthesis typically involves condensation reactions between thienothiazinone precursors and substituted anilines, followed by sulfonation.
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(2,4-dimethylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-15-8-9-18(16(2)12-15)23-13-20-21(25)22-19(10-11-28-22)24(29(20,26)27)14-17-6-4-3-5-7-17/h3-13,23H,14H2,1-2H3/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQPZQDGKPWJPX-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3Z)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thiazine derivative with potential biological activities that have garnered attention in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological evaluation.
- Molecular Formula : C22H20N2O3S2
- Molecular Weight : 424.5 g/mol
- CAS Number : 894670-67-8
Research indicates that thiazine derivatives can exhibit a range of biological activities, including antimicrobial and anticancer properties. The mechanism often involves the inhibition of specific enzymes or the disruption of cellular processes. For instance, compounds similar to this compound have been shown to inhibit DNA synthesis and induce apoptosis in cancer cells.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
In a study evaluating the antimicrobial properties of thiazine derivatives, this compound was tested against several strains of bacteria and fungi. The results showed significant inhibition zones compared to control groups.
Anticancer Properties
A recent investigation into the anticancer effects of this compound revealed its ability to induce cell death in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study utilized assays like MTT and flow cytometry to assess cell viability and apoptosis rates. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Research Findings
Research has focused on the synthesis and biological evaluation of thiazine derivatives. Notably:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
(3Z)-1-Benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide Substituent Variation: The 4-methoxy group replaces the 2,4-dimethyl groups on the phenyl ring.
Unsubstituted Phenyl Analogues Substituent Variation: No methyl or methoxy groups on the phenyl ring. Impact: Reduced steric hindrance and lipophilicity, which may lower target affinity but improve metabolic stability.
Benzyl Group Variants Substituent Variation: Replacement of benzyl with alkyl chains (e.g., methyl, ethyl).
Key Findings
- Lipophilicity : The 2,4-dimethylphenyl group increases LogP (3.2 vs. 2.5–2.8 in analogues), favoring membrane penetration but risking off-target interactions .
- Solubility : Polar substituents (e.g., methoxy) improve aqueous solubility (0.1 mg/mL vs. 0.05 mg/mL for the target compound).
- Biological Activity : Methyl groups enhance steric complementarity with hydrophobic binding pockets, explaining the target compound’s superior affinity (10 nM vs. 25–50 nM in analogues).
Methodological Considerations in Similarity Analysis
- Structural Similarity Metrics: Tanimoto coefficients (>0.85 for analogues) and pharmacophore alignment confirm conserved thienothiazinone cores but divergent substituent effects .
- Dissimilarity-Driven Design : Introducing bulky groups (e.g., 2,4-dimethyl) breaks similarity "traps" seen in methoxy analogues, avoiding shared toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
